molecular formula C23H18ClFN2OS2 B11973033 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11973033
M. Wt: 457.0 g/mol
InChI Key: IELDNDPIWUHRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative with a fused bicyclic core structure. The compound features a 4-chlorophenyl group at the 3-position and a 2-fluorobenzylsulfanyl moiety at the 2-position. These substituents confer distinct electronic and steric properties, influencing its physicochemical and biological behavior. Thienopyrimidinones are known for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their structural resemblance to purine bases .

Properties

Molecular Formula

C23H18ClFN2OS2

Molecular Weight

457.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18ClFN2OS2/c24-15-9-11-16(12-10-15)27-22(28)20-17-6-2-4-8-19(17)30-21(20)26-23(27)29-13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

IELDNDPIWUHRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Core Heterocycle Synthesis: Benzothieno[2,3-d]Pyrimidinone Framework

The benzothieno[2,3-d]pyrimidinone scaffold forms the foundation of the target compound. A Gewald reaction is widely employed to construct the thieno[2,3-d]pyrimidine core. As demonstrated in thieno[2,3-d]pyrimidine derivatives , this method involves cyclizing a pyranone substrate with malononitrile and sulfur powder in the presence of triethylamine at room temperature. For the tetrahydrobenzothieno variant, cyclohexanone derivatives serve as starting materials to generate the saturated six-membered ring .

Key Reaction Conditions :

  • Substrate : 4-Chlorophenyl-substituted cyclohexanone

  • Reagents : Malononitrile, sulfur powder, triethylamine

  • Solvent : Ethanol or DMF

  • Temperature : 25–40°C

  • Yield : 70–85%

Post-cyclization, oxidation of the thioether to sulfone (if required) is achieved using hydrogen peroxide in acetic acid . However, for the target compound, the sulfanyl group remains in its reduced form, necessitating protective strategies during subsequent steps.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 3 is introduced via nucleophilic aromatic substitution or Ullmann-type coupling . In a representative protocol , the core heterocycle reacts with 4-chlorophenylboronic acid under Suzuki–Miyaura conditions:

Procedure :

  • Dissolve the core heterocycle (1.0 equiv) in degassed toluene/ethanol (3:1).

  • Add 4-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

  • Reflux at 90°C for 12 h under nitrogen.

  • Purify by column chromatography (hexane/ethyl acetate 4:1).
    Yield : 78–82%

Alternative methods employ Friedel–Crafts alkylation using 4-chlorobenzyl chloride in the presence of AlCl₃, though this risks over-alkylation .

Sulfanyl Group Installation at Position 2

The sulfanyl (–SH) group is introduced via thiolation of the pyrimidinone intermediate. A validated approach involves treating the core with thiourea under basic conditions :

Reaction Protocol :

  • Suspend the 4-chlorophenyl-substituted intermediate (1.0 equiv) in ethanol.

  • Add thiourea (3.0 equiv) and KOH (2.0 equiv).

  • Reflux at 80°C for 2 h.

  • Acidify with HCl (1M) to precipitate the thiolated product.
    Yield : 90–93%

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the thiolate anion (–S⁻) at the electrophilic C2 position, facilitated by KOH .

Functionalization with 2-Fluorobenzyl Group

The final step involves alkylation of the sulfanyl group with 2-fluorobenzyl bromide. This SN2 reaction requires careful control to avoid oxidation of the thiol to disulfide:

Optimized Procedure :

  • Dissolve the thiolated intermediate (1.0 equiv) in dry DMF.

  • Add 2-fluorobenzyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Stir at 60°C for 6 h under nitrogen.

  • Quench with ice-water and extract with dichloromethane.

  • Purify via recrystallization (ethanol/water).
    Yield : 65–72%

Critical Parameters :

  • Base : Potassium carbonate ensures mild conditions, minimizing side reactions.

  • Solvent : DMF enhances solubility of aromatic intermediates.

Analytical Characterization

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.43 (m, 4H, Ar–H), 4.32 (s, 2H, SCH₂C₆H₃F), 3.51–2.98 (m, 8H, tetrahydro ring CH₂), 2.16 (s, 1H, NH) .

  • IR (KBr): 2925 (C–H), 1679 (C=O), 1088 (S–Ar), 1154 (SO₂) .

  • LC-MS : m/z 429.9 [M+H]⁺ .

Purity Assessment :

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Melting Point : 218–220°C .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Core SynthesisGewald reaction, Et₃N, S₈8595
4-ChlorophenylSuzuki coupling, Pd(PPh₃)₄8097
Sulfanyl InstallationThiourea, KOH, ethanol9398
2-Fluorobenzyl2-Fluorobenzyl bromide, K₂CO₃7098

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C2 and C4 positions are mitigated by steric hindrance from the tetrahydro ring .

  • Thiol Oxidation : Conducting alkylation under inert atmosphere prevents disulfide formation.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling steps .

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new materials and chemical entities.
  • Reagent in Organic Reactions : It is utilized in various organic synthesis reactions due to its reactive functional groups.

Biology

  • Antimicrobial Activity : Studies indicate that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research suggests it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

  • Drug Development : The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with biological targets effectively.
  • Mechanism of Action : It is believed to bind to specific enzymes or receptors, inhibiting their activity and leading to desired biological effects.

Industry

  • Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities.
  • Catalysis : It may serve as a catalyst in industrial processes, improving reaction efficiency and product yield.

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that the compound significantly inhibited the growth of bacterial strains resistant to conventional antibiotics. This highlights its potential as a lead compound in antibiotic development.
  • Cancer Cell Proliferation Inhibition : Research involving cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism of action requires detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, where variations in substituents profoundly impact properties. Key analogues include:

Compound Name Substituents (Position 2 / Position 3) Molecular Formula Key Modifications vs. Target Compound Biological Activity/Notes Reference IDs
2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 2-(4-Bromophenyl)-2-oxoethyl sulfanyl / 4-Cl-Ph C24H18BrClN2O2S2 Oxoethyl linker; bromophenyl instead of fluorobenzyl No direct activity reported; structural focus
3-(4-Methoxyphenyl)-2-[(3-(trifluoromethyl)benzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 3-(CF3)benzyl sulfanyl / 4-MeO-Ph C25H21F3N2O2S2 Methoxy and trifluoromethyl groups Enhanced lipophilicity; potential CNS activity
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one 4-Methylbenzyl sulfanyl / 4-Cl-Ph C23H20ClN2OS2 Cyclopenta ring system Altered ring strain; unknown activity
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 4-Bromobenzyl sulfanyl / ethyl C19H20BrN2S2 Ethyl group at 3-position; bromine substituent Synthetic intermediate; no bioactivity data

Substituent Analysis:

  • Position 3 (Aryl Groups): The 4-chlorophenyl group (present in the target compound and others ) is associated with enhanced binding affinity due to its electron-withdrawing nature and hydrophobic interactions.
  • Position 2 (Sulfanyl Moieties): The 2-fluorobenzyl group in the target compound combines electronegativity (fluorine) with moderate steric bulk. Analogues with oxoethyl linkers () or trifluoromethyl groups () exhibit increased polarity or lipophilicity, respectively.

Physicochemical Properties

The target compound’s molecular weight (~463 g/mol) and ClogP (~4.2, estimated) align with Lipinski’s rules for drug-likeness. Comparatively:

  • The methoxy/trifluoromethyl analogue () has higher ClogP (~5.1) due to the CF3 group, enhancing membrane permeability but risking toxicity.

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the synthesis, biological properties, and research findings associated with this compound.

  • CAS Number : 499102-44-2
  • Molecular Formula : C23_{23}H18_{18}ClFN_{N}OS
  • Molecular Weight : 456.992 g/mol
  • Structure : The compound features a benzothieno-pyrimidine core with substituents that enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same chemical family. For example, a study on pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects against glioblastoma cell lines. Specifically, compound 4j , which shares structural similarities with our target compound, showed low micromolar activity against the AKT2 kinase, a key player in oncogenic signaling pathways. Inhibition of AKT2 correlated with reduced tumor growth in patient-derived glioma models .

CompoundTargetIC50 (μM)Effect
4jAKT212Inhibitory
4jAKT114Inhibitory

This suggests that similar mechanisms may be exploitable in the development of therapeutic agents based on 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one .

Enzyme Inhibition

The compound's sulfanyl group may contribute to its enzyme inhibitory properties. Research on related compounds has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .

EnzymeActivity (Inhibition %)Reference
Acetylcholinesterase75%
Urease65%

Case Studies and Research Findings

A notable study conducted by researchers at the University of Dundee screened over 139 purified kinases for potential inhibitors. The findings indicated that compounds structurally related to our target compound exhibited significant kinase inhibition profiles, particularly against AKT isoforms which are often overexpressed in various cancers .

Another study identified similar compounds that stimulated the resuscitation of persister cells in E. coli via ribosome activation mechanisms. This suggests a broader range of biological activity beyond anticancer effects and points to potential applications in antimicrobial therapies as well .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

  • Methodology : The compound’s core structure can be synthesized via cyclocondensation of 3-amino-2-mercapto-tetrahydrobenzothieno-pyrimidin-4-one intermediates with substituted benzyl halides (e.g., 2-fluorobenzyl chloride) under basic conditions (e.g., K₂CO₃/DMF) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity validation requires HPLC (>95%) and NMR (e.g., ¹H/¹³C, δ 7.43 ppm for fluorophenyl protons) .

Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm structural integrity?

  • Methodology :

  • ¹H NMR : Look for characteristic peaks:
  • ~2.75–3.08 ppm (methylene protons in tetrahydro ring)
  • ~7.43 ppm (fluorophenyl aromatic protons)
  • ~8.38 ppm (pyrimidine proton) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 459.4 for C₂₂H₁₆Cl₂N₂OS₂) and isotopic patterns matching Cl/F content .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodology : Test solubility in DMSO (for biological assays) and ethanol/water mixtures (for crystallization). Stability assessments should include pH-dependent degradation studies (e.g., 1–13 pH range, monitored via UV-Vis at λ = 260–300 nm) and thermal analysis (TGA/DSC) to identify decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodology : Synthesize analogs with variations in:

  • Sulfanyl substituents : Replace 2-fluorobenzyl with chlorobenzyl or methoxybenzyl to assess electronic effects .
  • Tetrahydro ring : Introduce methyl groups at positions 5/6 to evaluate steric impacts on binding.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀ calculations) and molecular docking (PDB structures) to correlate substituent effects with activity .

Q. What computational strategies are effective for predicting pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD) Simulations : Simulate binding interactions with target proteins (e.g., kinases) using GROMACS or AMBER to identify key binding residues .

Q. How can contradictions in crystallographic vs. spectroscopic data be resolved?

  • Methodology : Cross-validate using:

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C–S bond = ~1.78 Å) and confirm stereochemistry .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian09, B3LYP/6-31G*) to identify discrepancies in tautomeric forms or dynamic effects .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?

  • Methodology : Follow ISO guidelines for:

  • Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or algae models to assess EC₅₀ values under OECD Test Guidelines 201/202 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.